molecular formula C21H41N5O11 B1230331 Apramycin CAS No. 37321-09-8

Apramycin

Katalognummer: B1230331
CAS-Nummer: 37321-09-8
Molekulargewicht: 539.6 g/mol
InChI-Schlüssel: XZNUGFQTQHRASN-XQENGBIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Apramycin wird durch eine Reihe komplexer chemischer Reaktionen synthetisiert. Die Synthese beinhaltet die Bildung einer bicyclischen Zucker-Einheit und die Anlagerung eines monosubstituierten Deoxystreptamins. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich zugänglich gemacht.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch Fermentation mit Streptomyces tenebrarius. Der Fermentationsprozess ist optimiert, um den Ertrag an this compound zu maximieren. Nach der Fermentation wird die Verbindung extrahiert und mit verschiedenen chromatographischen Techniken gereinigt .

Analyse Chemischer Reaktionen

Biosynthetic Reactions

  • Octose Core Formation: The biosynthesis of the octose core in apramycin involves a [6 + 2] mechanism, utilizing GlcNAc or GalNAc as the two-carbon donor . The enzyme AprG catalyzes a transaldolation reaction between GlcNAc or GalNAc and 6′-oxo-lividamine, resulting in 7′- N-acetyldemethylaprosamine .

  • Glycosylation and Transamination: AprO catalyzes glycosylation using NDP-β-D-glucose as a glycosyl donor. AprD5 and AprL facilitate transamination on NDP-β-D-glucose before glycosylation .

  • Methylation: AprI, a HemK family methyltransferase, functions as the 7'-N-methyltransferase in the this compound biosynthetic pathway .

Hydrolysis

  • Acid Hydrolysis: Aqueous acidic hydrolysis of this compound selectively cleaves the 4-aminoglucosyl ring, yielding aprosamine . More stringent conditions are needed to cleave the DOS ring. Aprosamine can also be obtained by heating this compound in 4N HCl .

Acetylation

  • ApmA-Mediated Acetylation: ApmA is an N-acetyltransferase that acetylates this compound at the N2′ position . In vitro reactions with ApmA, this compound, and acetyl-CoA produce N-acetyl-apramycin . Spectroscopic characterization using HR-ESI-MS and NMR confirms the acetylation site .

    Modified aminoglycosideMolecular formulaExact mass [M+H]
    Calculated
    This compoundC21H42N5O11540.2875
    Observed
    540.2891
    N-acetyl-apramycinC23H45N5O12582.2986
    Observed
    582.2989

Other Reactions

  • Phosphorylation: AprU, a kinase, can phosphorylate the hydroxyl group at the 5-position of this compound biosynthetic intermediates. It can also convert aprosamine to a phosphorylated compound .

  • Binding and Structural Studies: this compound binds to the bacterial decoding A site . The N3 atom of this compound’s aminocyclitol ring is coordinated by aspartic acids .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity Against Multidrug-Resistant Bacteria

Apramycin has demonstrated significant efficacy against various multidrug-resistant strains, including Enterobacteriaceae and Acinetobacter baumannii . A study evaluated its in vitro activity against carbapenemase-producing and aminoglycoside-resistant clinical isolates, revealing that this compound inhibited 93% of carbapenemase-producing Escherichia coli at concentrations of 4 mg/L and 97% at 8 mg/L. In comparison, traditional aminoglycosides like gentamicin showed minimal activity against these isolates .

Efficacy in Tuberculosis Treatment

Recent research indicates that this compound is effective against both replicating and non-replicating forms of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) of 0.25-1 µg/ml against multidrug-resistant strains, including those resistant to amikacin. In mouse models, this compound monotherapy resulted in a significant reduction of bacterial load, demonstrating its potential as part of combination therapy with standard anti-tuberculosis drugs .

Potential in Urinary Tract Infections

This compound's antibacterial properties extend to urinary tract infections (UTIs). Its efficacy at acidic pH levels suggests it may be particularly useful for treating complicated urinary tract infections caused by resistant Gram-negative bacteria. Studies indicate that this compound maintains higher activity in acidic environments compared to other aminoglycosides, indicating a favorable therapeutic profile for UTI treatment .

Activity Against Mycobacterium abscessus

This compound has also shown potent bactericidal activity against Mycobacterium abscessus, a pathogen known for its resistance to multiple antibiotics. In animal models, this compound outperformed amikacin, achieving similar bacterial load reductions at significantly lower doses, highlighting its potential as a treatment option for infections caused by this challenging organism .

Table 1: In Vitro Activity of this compound Against Multidrug-Resistant Bacteria

PathogenMIC (mg/L)% Inhibition at Specified Concentrations
E. coli (CPE)493% at 4 mg/L
Klebsiella pneumoniae497% at ≤4 mg/L
Acinetobacter baumannii1694% at ≤16 mg/L

Table 2: Efficacy of this compound in Tuberculosis Models

Treatment RegimenCFU Reduction (log10 CFU/lung)
This compound Monotherapy0.92
Standard Care (HREZ)1.88
This compound + Standard Care (HREZ)2.78

Biologische Aktivität

Apramycin is an aminoglycoside antibiotic that has garnered attention due to its unique chemical structure and potent antimicrobial activity, particularly against multidrug-resistant (MDR) bacterial strains. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and potential clinical applications through a synthesis of recent research findings.

Overview of this compound

Chemical Structure and Mechanism of Action
this compound is characterized by a bicyclic octose moiety, which distinguishes it from other aminoglycosides. This structural uniqueness allows this compound to evade most resistance mechanisms commonly encountered in clinical settings, including those mediated by aminoglycoside-modifying enzymes (AMEs) and 16S rRNA methyltransferases (RMTases) . Its mechanism of action involves binding to the bacterial ribosome, inhibiting protein synthesis, which is crucial for bacterial growth and survival.

Efficacy Against Resistant Strains

Recent studies have demonstrated this compound's superior efficacy against various resistant bacterial strains, particularly Enterobacteriaceae and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard aminoglycosides like gentamicin and amikacin:

Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)
This compound 48
Gentamicin >64>64
Amikacin >64>64

In a study involving carbapenem-resistant Enterobacteriaceae (CRE), this compound inhibited 93% of isolates at concentrations as low as 4 mg/L, showcasing its potential as an alternative treatment option .

Comparative Studies

In comparative studies, this compound has shown remarkable activity against various pathogens:

  • Carbapenemase-Producing Enterobacteriaceae (CPE) : this compound inhibited 97% of Klebsiella pneumoniae and 94% of Citrobacter freundii isolates at ≤4 mg/L .
  • Acinetobacter baumannii : In time-kill studies, this compound demonstrated rapid bactericidal activity within 1–2 hours at concentrations of 2× and 4× MIC .

Case Study: Treatment of CR-hvKp Infections

A study evaluated the in vitro activity of this compound against a collection of carbapenem-resistant hypervirulent Klebsiella pneumoniae (CR-hvKp) isolates from three hospitals in China. The results indicated that this compound was effective against strains resistant to both amikacin and gentamicin, suggesting its potential role in treating CR-hvKp infections .

Broader Clinical Applications

This compound's effectiveness extends beyond Enterobacteriaceae. It has also shown activity against:

  • Mycobacterium tuberculosis
  • Neisseria gonorrhoeae
  • Staphylococcus aureus

This broad spectrum suggests that this compound could serve as a valuable therapeutic option in treating various infections caused by MDR pathogens .

Eigenschaften

IUPAC Name

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNUGFQTQHRASN-XQENGBIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65710-07-8 (unspecified sulfate)
Record name Apramycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045465
Record name Apramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Apramycin stands out among aminoglycosides for its mechanism of action which is based on blocking translocation and its ability to bind also to the eukaryotic decoding site despite differences in key residues required for apramycin recognition by the bacterial target. The drug binds in the deep groove of the RNA which forms a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine. The binding mode of apramycin at the human decoding-site RNA is distinct from aminoglycoside recognition of the bacterial target, suggesting a molecular basis for the actions of apramycin in eukaryotes and bacteria.
Record name Apramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

37321-09-8
Record name Apramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37321-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apramycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388K3TR36Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apramycin
Reactant of Route 2
Apramycin
Reactant of Route 3
Apramycin
Reactant of Route 4
Apramycin
Reactant of Route 5
Apramycin
Reactant of Route 6
Apramycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.